molecular formula C14H14N2OS B7591480 (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone

(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone

Cat. No. B7591480
M. Wt: 258.34 g/mol
InChI Key: INAUINNXNLTEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone is not fully understood. However, studies have shown that it exhibits its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone is its potential as a versatile building block for the synthesis of novel materials with potential applications in various fields. However, its cytotoxicity and neurotoxicity limit its use in certain experiments and applications.

Future Directions

For the study of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Additionally, studies could be conducted to investigate its potential as a treatment for other neurodegenerative diseases and as an insecticide.

Synthesis Methods

The synthesis of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone involves the reaction between 3-methyl-2-phenylazetidine and 4-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In catalysis, it has been studied for its potential as a catalyst in various chemical reactions.

properties

IUPAC Name

(3-methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-10-7-16(14(17)12-8-18-9-15-12)13(10)11-5-3-2-4-6-11/h2-6,8-10,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAUINNXNLTEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone

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